Cas no 5910-22-5 (1,3-bis(furan-2-yl)propane-1,3-dione)
1,3-bis(furan-2-yl)propane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,3-bis(furan-2-yl)propane-1,3-dione
- 1,3-bis(2-furyl)-1,3-propanedione
- 1,3-di-(2-furyl)-1,3-propanedione
- 1,3-di(furan-2-yl)propane-1,3-dione
- 1,3-Di-[2]furyl-propan-1,3-dion
- 1,3-di-[2]furyl-propane-1,3-dione
- EN300-1127103
- DS-008306
- difuroylmethane
- 1,3-Bis(2-furyl)propane-1,3-dione
- DTXSID80296222
- CS-0290061
- NSC-108363
- NSC108363
- SCHEMBL6320074
- 5910-22-5
-
- MDL: MFCD11178643
- Inchi: 1S/C11H8O4/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2
- InChI Key: KCLJMJPZQAPYOG-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(CC(C1=CC=CO1)=O)=O
Computed Properties
- Exact Mass: 204.04200
- Monoisotopic Mass: 204.042259
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.4
- XLogP3: 1.9
Experimental Properties
- Density: 1.256
- Boiling Point: 357.3°C at 760 mmHg
- Flash Point: 168.4°C
- Refractive Index: 1.533
- PSA: 60.42000
- LogP: 2.32830
1,3-bis(furan-2-yl)propane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1127103-0.05g |
1,3-bis(furan-2-yl)propane-1,3-dione |
5910-22-5 | 0.05g |
$468.0 | 2023-08-31 | ||
| Enamine | EN300-1127103-0.1g |
1,3-bis(furan-2-yl)propane-1,3-dione |
5910-22-5 | 0.1g |
$490.0 | 2023-08-31 | ||
| Enamine | EN300-1127103-0.25g |
1,3-bis(furan-2-yl)propane-1,3-dione |
5910-22-5 | 0.25g |
$513.0 | 2023-08-31 | ||
| Enamine | EN300-1127103-0.5g |
1,3-bis(furan-2-yl)propane-1,3-dione |
5910-22-5 | 0.5g |
$535.0 | 2023-08-31 | ||
| Enamine | EN300-1127103-1.0g |
1,3-bis(furan-2-yl)propane-1,3-dione |
5910-22-5 | 1g |
$785.0 | 2023-05-23 | ||
| Enamine | EN300-1127103-2.5g |
1,3-bis(furan-2-yl)propane-1,3-dione |
5910-22-5 | 2.5g |
$1089.0 | 2023-08-31 | ||
| Enamine | EN300-1127103-5.0g |
1,3-bis(furan-2-yl)propane-1,3-dione |
5910-22-5 | 5g |
$2277.0 | 2023-05-23 | ||
| Enamine | EN300-1127103-10.0g |
1,3-bis(furan-2-yl)propane-1,3-dione |
5910-22-5 | 10g |
$3376.0 | 2023-05-23 | ||
| Enamine | EN300-1127103-1g |
1,3-bis(furan-2-yl)propane-1,3-dione |
5910-22-5 | 1g |
$557.0 | 2023-08-31 | ||
| Enamine | EN300-1127103-5g |
1,3-bis(furan-2-yl)propane-1,3-dione |
5910-22-5 | 5g |
$1614.0 | 2023-08-31 |
1,3-bis(furan-2-yl)propane-1,3-dione Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
Additional information on 1,3-bis(furan-2-yl)propane-1,3-dione
Comprehensive Overview of 1,3-bis(furan-2-yl)propane-1,3-dione (CAS No. 5910-22-5): Properties, Applications, and Future Perspectives
1,3-bis(furan-2-yl)propane-1,3-dione (CAS No. 5910-22-5) is a highly specialized organic compound that has garnered significant attention in recent years due to its unique structural features and versatile applications. This diketone derivative, characterized by two furan rings linked to a central propane-1,3-dione moiety, exhibits remarkable chemical reactivity and stability, making it a valuable intermediate in synthetic chemistry and materials science. Researchers and industries are increasingly exploring its potential in fields such as pharmaceuticals, agrochemicals, and advanced materials.
The compound's molecular structure, featuring furan-2-yl groups, contributes to its electron-rich nature, enabling diverse reactions like cycloadditions, condensations, and coordination chemistry. Recent studies highlight its role in designing fluorescent probes and organic semiconductors, aligning with the growing demand for sustainable and high-performance materials. With the rise of green chemistry initiatives, 1,3-bis(furan-2-yl)propane-1,3-dione is also being investigated as a bio-based alternative to petroleum-derived intermediates, addressing environmental concerns.
One of the most searched questions about this compound revolves around its synthesis methods. The classic approach involves the condensation of furan-2-carbaldehyde with diketene or its derivatives under controlled conditions. Modern microwave-assisted synthesis and catalytic protocols have improved yields and reduced reaction times, making the process more efficient. Additionally, computational studies using density functional theory (DFT) have provided insights into its electronic properties, aiding in the design of novel derivatives for specific applications.
In the pharmaceutical industry, 1,3-bis(furan-2-yl)propane-1,3-dione serves as a precursor for heterocyclic compounds with potential antimicrobial and anti-inflammatory activities. Its ability to chelate metal ions has also sparked interest in developing metal-organic frameworks (MOFs) for drug delivery systems. Furthermore, its photophysical properties are being harnessed in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors, meeting the demand for energy-efficient technologies.
From an industrial perspective, the compound's compatibility with polymer chemistry has led to its use in creating high-performance resins and coatings. Its thermal stability and adhesive properties make it suitable for aerospace and automotive applications. As sustainability becomes a priority, researchers are exploring its integration into biodegradable plastics, answering the global call for reducing plastic waste.
Looking ahead, the future of 1,3-bis(furan-2-yl)propane-1,3-dione lies in interdisciplinary collaborations. Combining computational modeling, automated synthesis, and machine learning could accelerate the discovery of new applications. With its multifaceted utility and alignment with circular economy principles, this compound is poised to play a pivotal role in advancing both scientific research and industrial innovation.
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